2-nitro-N-phenethylbenzenesulfonamide
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Overview
Description
2-nitro-N-phenethylbenzenesulfonamide is a chemical compound with the molecular formula C14H14N2O4S. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a phenethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-phenethylbenzenesulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-phenethylbenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The phenethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-N-phenethylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Phenethyl aldehyde or phenethyl carboxylic acid derivatives.
Scientific Research Applications
2-nitro-N-phenethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-N-phenethylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles, such as cysteine residues in proteins. This interaction can lead to the modification of protein function and the regulation of various cellular pathways. The sulfonamide group can also participate in hydrogen bonding and electrostatic interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-nitro-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a phenethyl group.
4-nitrophenylsulfonamide: Contains a nitro group at the para position of the phenyl ring.
N-phenethylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2-nitro-N-phenethylbenzenesulfonamide is unique due to the presence of both the nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The phenethyl group also provides additional flexibility and potential for interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-(2-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-16(18)13-8-4-5-9-14(13)21(19,20)15-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQUNDUNLQKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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